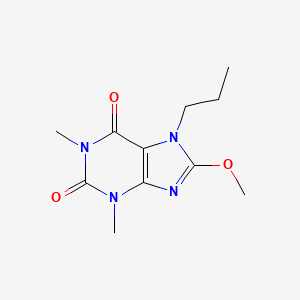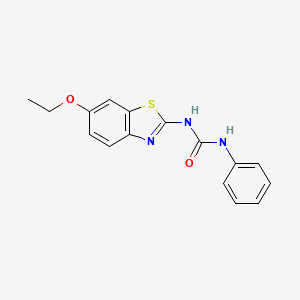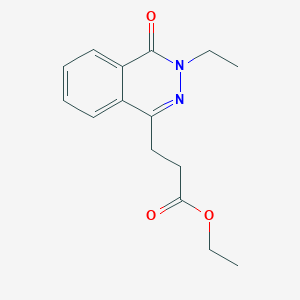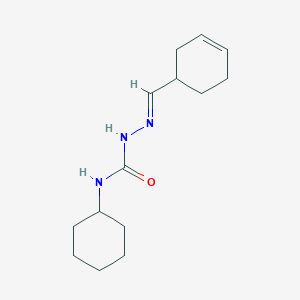
8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a methylxanthine drug that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, which allows for easier breathing. In addition to its clinical applications, theophylline has also been used as a research tool to study various biological processes.
Wirkmechanismus
Theophylline works by inhibiting the activity of PDEs, which leads to an increase in the levels of cAMP and cGMP in the cells. This increase in cyclic nucleotides leads to the relaxation of smooth muscles in the airways, which allows for easier breathing. Theophylline also has other mechanisms of action, including the inhibition of adenosine receptors and the modulation of calcium channels.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects, including the relaxation of smooth muscles, the stimulation of the central nervous system, the inhibition of platelet aggregation, and the modulation of immune function. Theophylline has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for lab experiments, including its low cost, its availability, and its well-established pharmacological properties. However, 8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione also has several limitations, including its non-specificity and its potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione in scientific research. One area of interest is the development of more specific inhibitors of PDEs, which would allow for the selective inhibition of specific PDE isoforms. Another area of interest is the use of this compound as a tool to study the role of cyclic nucleotides in various physiological processes, including inflammation and immune function. Finally, this compound may have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Synthesemethoden
Theophylline can be synthesized through several methods, including the Fischer indole synthesis, the Bamberger triazine synthesis, and the Skraup synthesis. The most common method for synthesizing 8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is the Fischer indole synthesis, which involves the condensation of ethyl acetoacetate with urea in the presence of phosphorous oxychloride and potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively used in scientific research to study various biological processes. One of the most common applications of 8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is in the study of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Theophylline is a non-selective inhibitor of PDEs, and its use has allowed for the identification of specific PDE isoforms that are involved in various physiological processes.
Eigenschaften
IUPAC Name |
8-methoxy-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-5-6-15-7-8(12-10(15)18-4)13(2)11(17)14(3)9(7)16/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUNRXAYXNYPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethyl-3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5737285.png)
![ethyl 1-[(2-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5737288.png)
![1-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5737292.png)
![methyl 4-{[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]amino}butanoate](/img/structure/B5737293.png)
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5737300.png)
![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5737306.png)

![2,4-dichloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737313.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5737320.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)

